molecular formula C10H16N2O2 B1441237 Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate CAS No. 936850-09-8

Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

Cat. No.: B1441237
CAS No.: 936850-09-8
M. Wt: 196.25 g/mol
InChI Key: KRXUECUCCJEQAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored in a sealed container in a dry environment at a temperature between 2-8°C . The boiling point data is not available .

Scientific Research Applications

Synthesis and Utilization in Medicinal Chemistry

Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate is utilized in various synthesis processes in medicinal chemistry. For example, it serves as an intermediate in the preparation of cytotoxic analogs of paclitaxel and docetaxel, as shown in a study by Ali et al. (1995), highlighting its role in the development of potential cancer therapeutics (Ali et al., 1995).

Role in Organic Synthesis

In organic synthesis, this compound is used as a building block for various chemical transformations. Kollár and Sándor (1993) demonstrated its application in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Additionally, Jähnisch (1997) synthesized tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, another potential building block for amino alcohols and polyamines, using a similar compound (Jähnisch, 1997).

Application in Heterocyclic Chemistry

This compound is also significant in heterocyclic chemistry. Stankovic et al. (2012) explored its use in synthesizing various functionalized azetidines, which are key components in numerous chemical reactions (Stankovic et al., 2012).

Use in Preparing Chiral Auxiliaries

In the field of asymmetric synthesis, this compound is instrumental in creating chiral auxiliaries. Studer, Hintermann, and Seebach (1995) demonstrated its role in preparing such auxiliaries, which are crucial for producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Contribution to the Synthesis of Vitamins and Other Bioactive Compounds

Liang et al. (2016) used a related compound in synthesizing a key intermediate of Biotin, highlighting its utility in creating essential bioactive compounds (Liang et al., 2016).

Safety and Hazards

The compound is labeled with a warning signal word . It has hazard statement H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUECUCCJEQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719278
Record name tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936850-09-8
Record name tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 3-cyanoazetidine-1-carboxylate (0.55 g, 3.04 mmol) in THF (10 ml) was cooled to −78° C. under a nitrogen atmosphere. LHMDS (3.34 ml, 1M THF) was added dropwise and the solution stirred at −78° C. for 1 hr. Methyl iodide was added dropwise and stirring continued for a further 2 h. The reaction was quenched with water and diluted with ethyl acetate. The organic layer was washed with brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel eluting with 20% ethyl acetate/petrol provide the title compound as a pale yellow oil (0.46 g, 77%). 1H NMR (CDCl3) 1.48 (9H, s), 1.71 (3H, s), 3.82 (2H, d), 4.31 (2H, d).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To an oven-dried 25 mL round bottom flask equipped for stirring was added diisopropylamine (1.318 mL, 9.33 mmol) under nitrogen. THF (10 mL) was added and the colorless solution was cooled to 0° C. n-BuLi in hexanes (1.6N, 5.83 mL, 9.33 mmol) was added dropwise and the solution was stirred at 0° C. for 30 min. The solution was cooled to −78° C. and a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1 g, 5.49 mmol) in THF (3 mL) was added and the solution was stirred at −78° C. for 30 min. Iodomethane (0.445 mL, 7.13 mmol) was added dropwise at −78° C. The reaction mixture was stirred for 30 min; it was then allowed to slowly warm up to 25° C. and was stirred for 16 h. The reaction mixture was quenched at 0° C. with aqueous ammonium chloride (5 mL) and was extracted with DCM (3 times). The extracts were dried over Na2SO4. Purification by silica column chromatography (MeOH/DCM, 0-5%) afforded the title compound as a yellow oil (0.35 g, 32%). 1H NMR (500 MHz, CDCl3) δ 1.45 (s, 9 H) 1.67 (s, 3 H) 3.80 (d, J=8.30 Hz, 2 H) 4.29 (d, J=8.79 Hz, 2 H).
Quantity
1.318 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
5.83 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.445 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
32%

Synthesis routes and methods III

Procedure details

tert-Butyl 3-cyanoazetidine-1-carboxylate (0.5 g, 2.74 mmol) was dissolved in 11 mL of THF and the reaction was cooled to −78° C. Sodium bis(trimethylsilyl)amide (3.02 mL of a 1M THF solution, 3.02 mmol) was added slowly. After 30 min, iodomethane (0.26 mL, 4.12 mmol) was added. The reaction mixture was stirred at −78° C. for 30 min then warmed to room temperature over 16 h. Water and ethyl acetate were added to the reaction, the layers were separated and the aqueous layer was extracted twice more with ethyl acetate. The combined organic layers were washed with sodium chloride solution, dried over magnesium sulfate, and evaporated. The residue was purified by silica gel chromatography (ethyl acetate/hexanes) to give 0.23 g (42%) 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a 100 mL 2-neck round-bottomed flask, tert-butyl 3-cyanoazetidine-1-carboxylate (1.5 g, 8.2 mmol) was dissolved in THF (30 mL). The colorless solution was cooled to −76° C. and lithium bis(trimethylsilyl)amide (1.0M solution in THF, 9.0 mL, 9.0 mmol) was added dropwise over 25 min. The yellow solution was stirred at −76° C. for 30 min then iodomethane (0.78 mL, 12.5 mmol) was slowly added. The reaction mixture was stirred at −76° C. for 30 min and then warmed to room temperature over 1 h. The reaction mixture was quenched with 10 mL of saturated NH4Cl and diluted with 10 mL of water then extracted with ˜100 ml EtOAc (2×). The combined organic layers were washed with ˜10 mL water and ˜10 mL brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over 40 g silica gel with EtOAc/hexanes, (gradient: 0-30% EtOAc). All fractions containing product were combined and concentrated to afford 1.44 g (89%) of 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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